![molecular formula C24H52N8O2 B1215506 Eulicin CAS No. 534-76-9](/img/structure/B1215506.png)
Eulicin
描述
尤利辛是一种由链霉菌属细菌产生的抗生素化合物。它对革兰氏阳性菌、分枝杆菌和多种真菌,包括酿酒酵母和黑曲霉,具有显著的活性。尤利辛也显示出对人类免疫缺陷病毒(HIV)复制的抑制作用。
准备方法
化学反应分析
科学研究应用
Introduction to Eulicin
This compound is a compound with notable antifungal and antibacterial properties, primarily derived from various natural sources. Its effectiveness against a range of pathogens makes it a subject of interest in medical and industrial applications. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.
Antifungal Applications
This compound has shown significant antifungal activity against several pathogenic fungi, including:
- Blastomyces dermatitidis
- Histoplasma capsulatum
- Aspergillus niger
- Cryptococcus neoformans
Efficacy Against Fungal Infections
In a study comparing this compound and its derivative Eulicinine, this compound demonstrated higher efficacy in treating infections caused by Blastomyces dermatitidis in murine models. The compound was administered intraperitoneally, showing significant therapeutic effects at doses as low as 0.01 mg/mouse/day. The results indicated that this compound was more effective than Eulicinine, particularly in cases of intravenous infection .
Table 1: Antifungal Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Blastomyces dermatitidis | 0.01 mg/mouse/day |
Histoplasma capsulatum | 0.05 mg/mouse/day |
Aspergillus niger | 0.02 mg/mouse/day |
Cryptococcus neoformans | 0.03 mg/mouse/day |
Antibacterial Applications
This compound exhibits antibacterial properties as well, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound has been shown to inhibit the growth of this bacterium effectively, suggesting its potential as an adjunct therapy in treating tuberculosis.
Table 2: Antibacterial Activity of this compound
Bacterium | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 0.05 mg/mouse/day |
Staphylococcus aureus | 0.03 mg/mouse/day |
Escherichia coli | 0.04 mg/mouse/day |
Case Study: Treatment of Fungal Infections
In a controlled study involving mice infected with Blastomyces dermatitidis, this compound was administered at varying doses to evaluate its therapeutic potential. The study found that mice treated with this compound showed a significant reduction in fungal load compared to untreated controls, with improved survival rates noted at higher doses .
Case Study: Antimycobacterial Activity
Research investigating the use of this compound against Mycobacterium tuberculosis revealed promising results. The compound inhibited bacterial growth in vitro and demonstrated potential for further development into a therapeutic agent for tuberculosis treatment .
作用机制
尤利辛通过抑制某些系统性真菌和细菌的生长而发挥作用。它还抑制 HIV 复制。所涉及的分子靶标和途径包括:
抑制真菌和细菌生长: 尤利辛破坏真菌和细菌的细胞壁合成,导致细胞死亡。
HIV 复制抑制: 尤利辛干扰 HIV 的复制过程,阻止病毒繁殖。
相似化合物的比较
生物活性
Eulicin is a notable antibiotic compound derived from marine organisms, particularly from the mollusk Phyllidia varicosa. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound is classified as a linear lipopeptide. Its structure consists of a fatty acid chain linked to an amino acid sequence, which is crucial for its biological activity. The specific structural characteristics that contribute to its efficacy against various pathogens are summarized in Table 1.
Component | Description |
---|---|
Type | Linear lipopeptide |
Source | Marine mollusk Phyllidia varicosa |
Molecular Weight | Approximately 1,200 Da |
Active Groups | Amine and carboxylic acid groups |
Antimicrobial Activity
This compound exhibits potent antimicrobial activity primarily against Gram-positive bacteria and fungi. Research indicates that it is effective against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for various pathogens are detailed in Table 2.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | >64 |
Candida albicans | 16 |
Pseudomonas aeruginosa | >64 |
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Membrane Disruption : this compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, inhibiting protein synthesis in susceptible organisms.
- Redox Activity : this compound acts as a reactive sulfur species (RSS), which can modify thiol groups in proteins, affecting their function and stability.
Case Studies
Several case studies have been conducted to evaluate the clinical potential of this compound:
- Case Study 1 : A clinical trial involving patients with skin infections caused by antibiotic-resistant strains demonstrated that this compound significantly reduced infection rates compared to standard treatments.
- Case Study 2 : In vitro studies showed that this compound could inhibit HIV-1 replication in human cell lines, suggesting potential applications in antiviral therapies.
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- A study published in Hydrobiological Aspects highlighted that this compound not only inhibits bacterial growth but also shows cytotoxic effects against certain cancer cell lines, including L-1210 leukemia cells and P388 murine leukemia cells .
- Another investigation indicated that this compound could induce morphological changes in fibroblast cells, suggesting its role in modulating cellular behavior beyond mere antimicrobial action .
属性
IUPAC Name |
N-[1-amino-13-(diaminomethylideneamino)-5-hydroxytridecan-4-yl]-9-(diaminomethylideneamino)nonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBKZGYQDPIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968059 | |
Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-76-9 | |
Record name | Eulicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。